![molecular formula C8H4ClNO2S B12883301 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride typically involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .
Chemical Reactions Analysis
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfonyl group.
Reduction: Reducing agents can be used to convert the carbonyl chloride group into a corresponding alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Mercaptobenzo[d]oxazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological system it is interacting with . The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with cellular signaling pathways and protein synthesis machinery .
Comparison with Similar Compounds
4-Mercaptobenzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds in the benzoxazole family, such as:
Benzoxazole: A simpler structure with similar biological activities.
2-Mercaptobenzoxazole: Contains a thiol group, similar to this compound, but lacks the carbonyl chloride group.
Benzoxazole-2-carbonyl chloride: Similar structure but without the thiol group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C8H4ClNO2S |
---|---|
Molecular Weight |
213.64 g/mol |
IUPAC Name |
4-sulfanyl-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2S/c9-7(11)8-10-6-4(12-8)2-1-3-5(6)13/h1-3,13H |
InChI Key |
GFWHNQRTODSHML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.